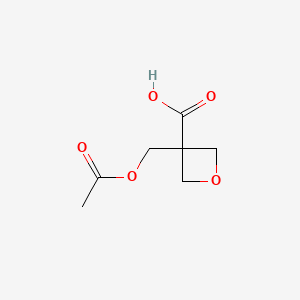
methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position, a formyl group at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination of methyl 1-methyl-1H-indole-2-carboxylate followed by formylation at the 3-position. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. Formylation is often carried out using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
化学反応の分析
Types of Reactions
Methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 5-bromo-3-carboxy-1-methyl-1H-indole-2-carboxylate.
Reduction: Methyl 5-bromo-3-hydroxymethyl-1-methyl-1H-indole-2-carboxylate.
Substitution: Methyl 5-substituted-3-formyl-1-methyl-1H-indole-2-carboxylate (depending on the nucleophile used).
科学的研究の応用
Methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Lacks the formyl group at the 3-position.
Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate: Lacks the bromine atom at the 5-position.
Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate: Lacks the methyl group at the 1-position.
Uniqueness
Methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate is unique due to the combination of substituents on the indole ring, which can influence its reactivity and biological activity
特性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
methyl 5-bromo-3-formyl-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-14-10-4-3-7(13)5-8(10)9(6-15)11(14)12(16)17-2/h3-6H,1-2H3 |
InChIキー |
HRQQQPYXTGPUCF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)





![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)


